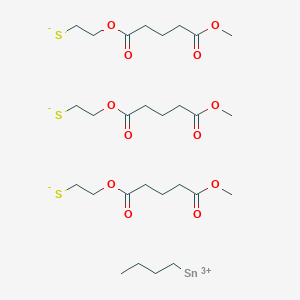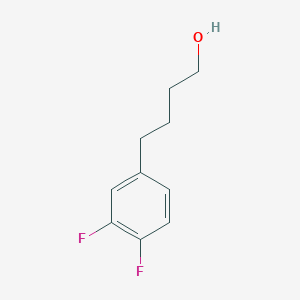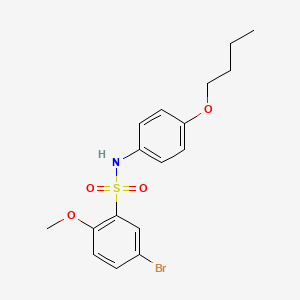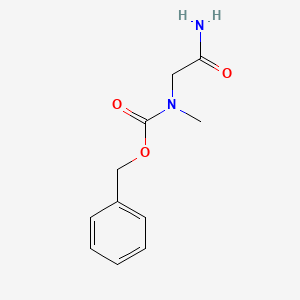![molecular formula C136H241ClO12 B12275820 5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene](/img/structure/B12275820.png)
5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene is a complex organic compound characterized by its unique structure, which includes a chloromethyl group and multiple tridodecoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene typically involves multiple steps. One common method starts with the preparation of the intermediate 3,4,5-tridodecoxybenzyl chloride. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and coupling reactions, to introduce the chloromethyl group and the tris[(3,4,5-tridodecoxyphenyl)methoxy] groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce new functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce carboxylic acid groups.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with specific properties, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The tridodecoxyphenyl groups may influence the compound’s solubility and interaction with lipid membranes, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzyl chloride: Shares a similar benzyl chloride structure but lacks the tridodecoxyphenyl groups.
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene: Contains multiple chloromethyl groups but different substituents on the benzene ring.
Uniqueness
5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene is unique due to its combination of a chloromethyl group and multiple tridodecoxyphenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions and solubility characteristics.
Propiedades
Fórmula molecular |
C136H241ClO12 |
|---|---|
Peso molecular |
2103.8 g/mol |
Nombre IUPAC |
5-(chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C136H241ClO12/c1-10-19-28-37-46-55-64-73-82-91-100-138-125-111-122(112-126(139-101-92-83-74-65-56-47-38-29-20-11-2)133(125)144-106-97-88-79-70-61-52-43-34-25-16-7)118-147-131-109-121(117-137)110-132(148-119-123-113-127(140-102-93-84-75-66-57-48-39-30-21-12-3)134(145-107-98-89-80-71-62-53-44-35-26-17-8)128(114-123)141-103-94-85-76-67-58-49-40-31-22-13-4)136(131)149-120-124-115-129(142-104-95-86-77-68-59-50-41-32-23-14-5)135(146-108-99-90-81-72-63-54-45-36-27-18-9)130(116-124)143-105-96-87-78-69-60-51-42-33-24-15-6/h109-116H,10-108,117-120H2,1-9H3 |
Clave InChI |
GRUAZGOPGFPLRO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)COC2=CC(=CC(=C2OCC3=CC(=C(C(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCC4=CC(=C(C(=C4)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid pinacol ester](/img/structure/B12275746.png)
![Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester](/img/structure/B12275749.png)
![4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12275752.png)
![tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B12275756.png)

![(E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine](/img/structure/B12275771.png)
![5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride](/img/structure/B12275780.png)
![3H-Indolium, 2-[2-[2-chloro-3-[(1,3-dihydro-1,3,3-trimethyl-5-sulfo-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-5-sulfo-, inner salt, sodium salt](/img/structure/B12275782.png)


![2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine](/img/structure/B12275792.png)


